2-(2-Trifluoromethylbenzoyl)oxazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

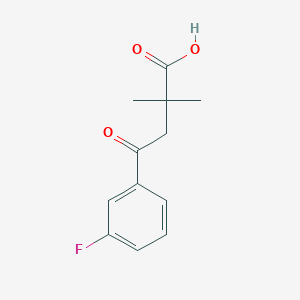

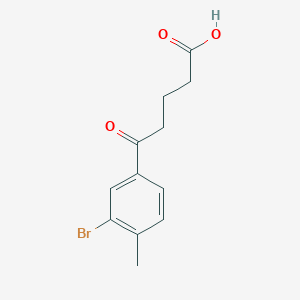

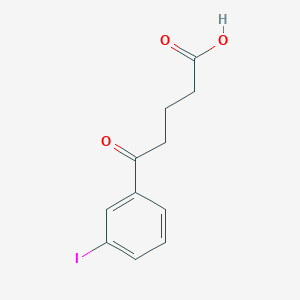

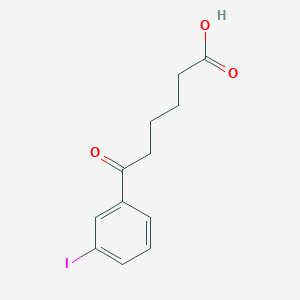

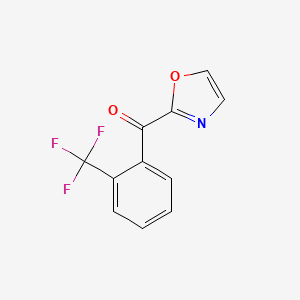

2-(2-Trifluoromethylbenzoyl)oxazole is a chemical compound with the molecular formula C11H6F3NO2 . It is a heterocyclic compound that includes an oxazole ring, which is a five-membered ring with one nitrogen atom and one oxygen atom .

Synthesis Analysis

The synthesis of oxazole-based molecules like 2-(2-Trifluoromethylbenzoyl)oxazole has been a subject of research for many years. The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds . A new and efficient method for the synthesis of 2-trifluoromethyl benzoxazoles has been developed, which involves the condensation of diamines or amino (thio)phenols with in situ generated CF3CN .Molecular Structure Analysis

The molecular structure of 2-(2-Trifluoromethylbenzoyl)oxazole consists of an oxazole ring attached to a benzoyl group with a trifluoromethyl substituent . The InChI code for this compound is 1S/C11H6F3NO2/c12-11(13,14)8-4-2-1-3-7(8)9(16)10-15-5-6-17-10/h1-6H .科学的研究の応用

Synthesis and Reactivity

- Oxazole compounds, including 2-(2-Trifluoromethylbenzoyl)oxazole, are significant in synthesizing various compounds and intermediates. A study highlighted the efficient synthesis of oxazoles like 2,4-Oxazole through a gold-catalyzed oxidation strategy. This process demonstrated the importance of certain ligands in tempering the reactivity of in situ-generated gold carbenes, opening new opportunities in oxidative gold catalysis (Luo et al., 2012).

Tautomerization and Metal-Induced Reactions

- Oxazoles, such as 2-(2-Trifluoromethylbenzoyl)oxazole, undergo unique transformations in the presence of metals. A study demonstrated the transformation of oxazole molecules to their corresponding carbene tautomers in a metal-induced process, showcasing their versatility in chemical reactions (Ruiz & Perandones, 2009).

Fluorescent and Colorimetric Sensing

- Oxazole derivatives, such as 2-(2-Trifluoromethylbenzoyl)oxazole, play a role in sensing applications. For example, a study utilized oxazole-based compounds as selective fluorescent and colorimetric sensors for metal ions, demonstrating their potential in environmental and analytical chemistry (Ruan, Maisonneuve, & Xie, 2011).

Catalysis and Functionalization

- In the realm of catalysis, 2-(2-Trifluoromethylbenzoyl)oxazole-related compounds have been employed in Suzuki coupling reactions. This methodology is effective for the functionalization of oxazoles, showcasing their utility in creating diverse chemical structures (Ferrer Flegeau, Popkin, & Greaney, 2006).

Supramolecular Chemistry

- Oxazole compounds are also explored in supramolecular chemistry due to their ability to form diverse interactions. Studies on triazoles and related structures demonstrate their application in creating functional units for anion recognition, catalysis, and other areas (Schulze & Schubert, 2014).

Antimicrobial and Antiprotozoal Activity

- The antimicrobial and antiprotozoal activities of oxazole derivatives have been a subject of research. For instance, studies on substituted oxazoles showed potential in treating protozoal infections, highlighting the medical significance of these compounds (Carballo et al., 2017).

将来の方向性

Oxazole-based molecules like 2-(2-Trifluoromethylbenzoyl)oxazole have significant potential in medicinal chemistry due to their ability to interact with various biological targets . Future research will likely focus on the synthesis of diverse oxazole derivatives and the exploration of their biological activities .

特性

IUPAC Name |

1,3-oxazol-2-yl-[2-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3NO2/c12-11(13,14)8-4-2-1-3-7(8)9(16)10-15-5-6-17-10/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXYLNPPFAMNPBH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=NC=CO2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10642071 |

Source

|

| Record name | (1,3-Oxazol-2-yl)[2-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Trifluoromethylbenzoyl)oxazole | |

CAS RN |

898759-62-1 |

Source

|

| Record name | (1,3-Oxazol-2-yl)[2-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。